(1E)-2-chloro-N'-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide
Overview
Description
(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethanimidamide Core: This involves the reaction of an appropriate amine with a chloroacetyl chloride under controlled conditions to form the ethanimidamide core.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an intermediate compound.
Formation of the Final Product: The final step involves the esterification of the intermediate with 4-oxobutanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethylformamide compound with (5Z)-5-(4-chlorobenzylidene)-3-(3-{2-[(4-chlorobenzyl)sulfanyl]-1H-benzimidazol-1-yl}-3-oxopropyl)-2-thioxo-1,3-thiazolidin-4-one .
- tert-Butyl carbamate .
(1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide: shares structural similarities with other ethanimidamide derivatives and piperidinyl compounds.
Uniqueness
The uniqueness of (1E)-2-chloro-N’-{[4-(4-methylpiperidin-1-yl)-4-oxobutanoyl]oxy}ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3O3/c1-9-4-6-16(7-5-9)11(17)2-3-12(18)19-15-10(14)8-13/h9H,2-8H2,1H3,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWYDXVZNKCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC(=O)ON=C(CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)CCC(=O)O/N=C(\CCl)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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